molecular formula C9H16O3 B14675169 2-Furanpentanoic acid, tetrahydro- CAS No. 32933-12-3

2-Furanpentanoic acid, tetrahydro-

Katalognummer: B14675169
CAS-Nummer: 32933-12-3
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: FSQDQVKAHBQFQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furanpentanoic acid, tetrahydro- is a cyclic ether derivative with a pentanoic acid side chain attached to a tetrahydrofuran (THF) ring. The compound combines the hydrophobic tetrahydrofuran moiety with a carboxylic acid functional group, making it structurally distinct from simpler THF derivatives. The pentanoic acid chain likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility and biological interactions .

Eigenschaften

CAS-Nummer

32933-12-3

Molekularformel

C9H16O3

Molekulargewicht

172.22 g/mol

IUPAC-Name

5-(oxolan-2-yl)pentanoic acid

InChI

InChI=1S/C9H16O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h8H,1-7H2,(H,10,11)

InChI-Schlüssel

FSQDQVKAHBQFQO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpentanoic acid, tetrahydro- typically involves the hydrogenation of 2-Furanpentanoic acid. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or nickel (Ni), under hydrogen gas (H₂) at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and catalyst loading, can be optimized to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of 2-Furanpentanoic acid, tetrahydro- may involve continuous flow hydrogenation processes, which offer advantages in terms of scalability, efficiency, and safety. These processes utilize fixed-bed reactors packed with the catalyst, through which the reactant and hydrogen gas are continuously passed. This method allows for precise control over reaction parameters and can be easily scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Furanpentanoic acid, tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or nickel (Ni).

    Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Fully saturated derivatives.

    Substitution: Halogenated furans, nitrofurans.

Wissenschaftliche Forschungsanwendungen

Here's a detailed overview of the applications of tetrahydro-2-furanpentanoic acid, based on available research:

Chemical Research

  • Dimerization Product: Tetrahydro-2-methyl-5,γ-dioxo-2-furanpentanoic acid is a major product in the dimerization of levulinic acid .

Synthesis of Bio-Jet Fuel Precursors

  • Levulinic Acid Dimerization: Tetrahydro-2-methyl-5, γ-dioxo-2-furanpentanoic acid, a linear dimer, is formed during the solvent-free aldol dimerization of levulinic acid using sulfonic acid-functionalized mesostructured silicas .
  • Catalyst Optimization: Research has optimized reaction conditions for this dimerization, achieving a 58.4% yield of levulinic acid dimerization products using propylsulfonic acid-functionalized mesostructured silica as a catalyst .

Pharmaceutical Applications of Tetrahydro-2-Furoic Acid

It is important to note that tetrahydro-2-furanpentanoic acid is similar in name to tetrahydro-2-furoic acid, and the two may be easily confused. Tetrahydro-2-furoic acid is a useful intermediate in the production of several drugs .

  • Alfuzosin Synthesis: Tetrahydro-2-furoic acid is used in the synthesis of alfuzosin, a drug used to treat benign prostatic hyperplasia (BPH) . Alfuzosin is created by reacting tetrahydro-2-furoic acid with the hydrochloride salt of 3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]-propanenitrile .
  • Faropenem Intermediate: It is a key intermediate in the preparation of faropenem, an antibiotic used to treat conditions such as acute bacterial sinusitis, chronic bronchitis, and pneumonia .
  • Tecadenoson Synthesis: Tetrahydro-2-furoic acid is also used in the creation of tecadenoson .

Wirkmechanismus

The mechanism of action of 2-Furanpentanoic acid, tetrahydro- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tetrahydro-2-Furancarboxylic Acid (THFCA)

  • Structure : A THF ring with a carboxylic acid group at the 2-position (C₅H₈O₃).
  • Synthesis : Prepared via cyclization and oxidation reactions, as seen in THF derivatives (e.g., Pictet-Spengler-like reactions for tetrahydro-β-carbolines) .
  • Properties: IR spectroscopy shows characteristic peaks for the carboxylic acid (1700–1750 cm⁻¹) and THF ring (C-O-C stretch at ~1070 cm⁻¹) . Higher water solubility compared to 2-Furanpentanoic acid, tetrahydro- due to its shorter chain.
  • Applications : Used in pharmaceutical intermediates and chiral catalysts .

Tetrahydrofurfuryl Acrylate (THFA)

  • Structure : A THF ring linked to an acrylate ester (C₈H₁₂O₃).
  • Synthesis : Esterification of tetrahydrofurfuryl alcohol with acrylic acid .
  • Properties :
    • Higher hydrophobicity than THFCA due to the acrylate group.
    • Metabolizes to tetrahydrofurfuryl alcohol, a common pathway for THF-based esters .
  • Applications : Used in adhesives and coatings.

Pentanoic Acid (Valeric Acid)

  • Structure : A straight-chain carboxylic acid (C₅H₁₀O₂).
  • Properties :
    • Density: 935.1 kg/m³ at 298.15 K .
    • Boiling point: 186°C.
  • Comparison: The absence of a THF ring in pentanoic acid results in lower steric hindrance and higher volatility compared to 2-Furanpentanoic acid, tetrahydro-.

Data Table: Key Properties of 2-Furanpentanoic Acid, Tetrahydro- and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Key Applications
2-Furanpentanoic acid, tetrahydro- C₉H₁₄O₃ 170.21 (estimated) THF ring, pentanoic acid Low (hydrophobic) Research intermediates
Tetrahydro-2-furancarboxylic acid C₅H₈O₃ 116.11 THF ring, carboxylic acid Moderate Pharmaceuticals, catalysts
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 THF ring, acrylate ester Insoluble in water Polymers, adhesives
Pentanoic acid C₅H₁₀O₂ 102.13 Carboxylic acid Miscible in water Food additives, solvents

Research Findings and Reactivity

  • Enantioselective Reactions: Chiral THF derivatives, such as tetrahydro-β-carbolines, undergo enantioselective C–H functionalization using tartaric acid catalysts. Similar strategies might apply to 2-Furanpentanoic acid, tetrahydro- if stereocenters are present .
  • Stability : The THF ring is susceptible to acid-catalyzed ring-opening, which could limit applications in acidic environments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Furanpentanoic acid, tetrahydro-, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via catalytic hydrogenation of 2-furanpentanoic acid. Ruthenium-based catalysts under hydrogen atmospheres (1–10 bar) in solvents like ethanol or water are commonly employed . Optimization requires monitoring temperature (20–80°C) and catalyst-to-substrate ratios (1:1 to 2000:1). Post-synthesis, liquid-solid separation (e.g., filtration) is critical for purity. Yield improvements focus on solvent-free conditions or inert gas mixtures to minimize side reactions .
  • Data Consideration : Compare yields under varying pressures and solvents using GC-MS or HPLC (USP guidelines recommend ≥98% purity thresholds) .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Furanpentanoic acid, tetrahydro-?

  • Methodology :

  • IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹) and O-H bending (2500–3300 cm⁻¹) in condensed-phase spectra .
  • NMR : 1H^1\text{H} NMR shows distinct signals for the tetrahydrofuran ring protons (δ 1.5–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 117.12 (calculated for C5_5H8_8O3_3) aligns with NIST data .
    • Validation : Cross-reference with the Coblentz Society’s IR database and USP pharmacopeial standards for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodology :

  • Data Reconciliation : Compare NIST-subscribed data (melting point: 21°C ) with USP 30 specifications (updated to reflect market-available grades ). Discrepancies may arise from polymorphic forms or impurities.
  • Experimental Replication : Reproduce synthesis and purification steps (e.g., recrystallization in ethanol/water mixtures) to isolate pure forms. Use differential scanning calorimetry (DSC) to verify thermal behavior .
    • Case Study : A 2023 study noted solubility variations in water (10–15 g/L at 25°C) due to residual solvents; purge with nitrogen to standardize samples .

Q. What strategies optimize catalytic hydrogenation for stereoselective synthesis of 2-Furanpentanoic acid, tetrahydro- derivatives?

  • Methodology :

  • Catalyst Screening : Test chiral ruthenium catalysts (e.g., Ru-BINAP complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Reaction Engineering : Use continuous-flow reactors to enhance mass transfer and reduce racemization. Parameters like residence time (5–30 min) and H2_2 pressure (5–15 bar) are critical .
    • Data Analysis : Compare ee values (>90% achievable with optimized catalysts) against computational models (e.g., DFT for transition-state analysis) .

Q. How do stability studies inform storage conditions for 2-Furanpentanoic acid, tetrahydro- in aqueous solutions?

  • Methodology :

  • Accelerated Degradation Tests : Expose samples to pH 3–9 buffers at 40°C for 4 weeks. Analyze degradation products (e.g., lactone formation) via LC-MS .
  • Storage Recommendations : Data from USP 30 indicate stability at -20°C in amber vials under nitrogen, with ≤5% degradation over 5 years .

Key Methodological Notes

  • Synthesis : Prioritize solvent-free hydrogenation to reduce purification complexity .
  • Analysis : Validate spectral data against NIST and USP compendia to mitigate instrumentation biases .
  • Contradictions : Replicate experiments under controlled conditions (e.g., humidity, light) to isolate variable impacts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.